molecular formula C20H14O7 B11152206 Methyl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate

Methyl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate

Cat. No.: B11152206
M. Wt: 366.3 g/mol
InChI Key: LLUMEIFJSDIYOO-UHFFFAOYSA-N
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Description

METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE involves multiple steps, typically starting with the preparation of the furan and benzofuran intermediates. One common synthetic route includes the radical bromination of the methyl group followed by phosphonation and subsequent reactions with aldehydes in the presence of bases like sodium hydride (NaH) in tetrahydrofuran (THF) . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

METHYL 5-({[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}METHYL)FURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymes. In cancer research, it is believed to induce apoptosis (programmed cell death) by activating specific signaling pathways .

Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

methyl 5-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C20H14O7/c1-23-20(22)18-7-5-13(27-18)10-25-12-4-6-16-14(9-12)15(11-26-16)19(21)17-3-2-8-24-17/h2-9,11H,10H2,1H3

InChI Key

LLUMEIFJSDIYOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=CO4

Origin of Product

United States

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